molecular formula C18H27N3O4 B1293169 1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate CAS No. 1212316-00-1

1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No. B1293169
CAS RN: 1212316-00-1
M. Wt: 349.4 g/mol
InChI Key: UPAFWAIJOIWWEZ-OAHLLOKOSA-N
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Description

The compound "1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate" is a chiral molecule that is likely to be of interest due to its potential as a peptide helix mimetic. The structure of related compounds has been shown to mimic the orientation of key positions in a peptidic alpha-helix, which is significant for the development of novel ligands for various receptors .

Synthesis Analysis

The synthesis of related piperazine derivatives involves several steps, including transition metal-catalyzed N-arylation and nucleophilic addition reactions. For instance, 2-[4-(tert-Butoxycarbonyl)piperazinyl]benzylidene-tert-butanesulfinamides have been synthesized through nucleophilic 1,2-addition with organometallic reagents, leading to highly diastereomerically enriched adducts . Additionally, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate has been achieved using a low-cost amination process . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of several piperazine derivatives, revealing the geometrical arrangement of hydrophobic side chains and confirming the stereochemistry of synthesized compounds . The crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, for example, shows that the piperazine ring adopts a chair conformation, which is a common feature in these molecules .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can vary depending on the substituents and the reaction conditions. For example, the differential deprotection of N-Boc and tert-butanesulfinamides has been investigated to avoid byproduct formation . The modified Bruylants approach has been used to prepare sterically congested piperazine derivatives, indicating that the compound may also undergo similar synthetic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the molecular conformation and potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect the compound's solubility, stability, and reactivity . The biological evaluation of related compounds has shown varying degrees of antibacterial and anthelmintic activity, suggesting that the compound may also possess biological properties worth investigating .

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFWAIJOIWWEZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl 4-tert-butyl (2R)-2-(aminomethyl)piperazine-1,4-dicarboxylate

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